molecular formula C7H11N3OS B8306046 5-[2-(Methylthio)ethoxy]pyrazin-2-amine

5-[2-(Methylthio)ethoxy]pyrazin-2-amine

Cat. No. B8306046
M. Wt: 185.25 g/mol
InChI Key: RYEKWONLMVDRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946440B2

Procedure details

According to the method described in WO2007007886, sodium hydride (50% oily product) (314 mg) was added to methylthioethanol (7.88 mL) under cooling with ice and stirring, and then copper (490 mg) and 2-amino-5-bromopyrazine (1.00 g) were added thereto. The reaction mixture was placed in an autoclave and heated and stirred at 160° C. for about 5 hours. After cooling, the reaction mixture was diluted with water (50 mL) and ethyl acetate (50 mL), and 25% aqueous ammonia (2 mL) was added to the mixture to make it basic. The reaction mixture was filtrated through Celite, and the organic layer and the aqueous layer were separated. The aqueous layer was extracted with ethyl acetate (50 mL×2), and the extracts and the organic layer were combined, dried over anhydrous sodium sulfate, and filtrated. The solvent was evaporated under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate=1:1) and then by preparative TLC (chloroform:methanol=10:1, then NH silica gel, hexane:acetone=3:1) to give the title compound as white powder crystals (59.2 mg, yield: 6%).
Quantity
314 mg
Type
reactant
Reaction Step One
Name
methylthioethanol
Quantity
7.88 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
490 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][S:4][CH:5](O)[CH3:6].[NH2:8][C:9]1[CH:14]=[N:13][C:12](Br)=[CH:11][N:10]=1.C(Cl)(Cl)Cl.[OH2:20]>C(OCC)(=O)C.N.[Cu].CC(C)=O.CCCCCC.CO>[CH3:3][S:4][CH2:5][CH2:6][O:20][C:12]1[N:13]=[CH:14][C:9]([NH2:8])=[N:10][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
314 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
methylthioethanol
Quantity
7.88 mL
Type
reactant
Smiles
CSC(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
N
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC=C(N=C1)Br
Name
Quantity
490 mg
Type
catalyst
Smiles
[Cu]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
heated
STIRRING
Type
STIRRING
Details
stirred at 160° C. for about 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
was added to the mixture
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated through Celite
CUSTOM
Type
CUSTOM
Details
the organic layer and the aqueous layer were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (50 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (hexane:ethyl acetate=1:1)

Outcomes

Product
Name
Type
product
Smiles
CSCCOC=1N=CC(=NC1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 59.2 mg
YIELD: PERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.